molecular formula C22H23ClN4O3S2 B2900365 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide CAS No. 1210365-91-5

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide

Cat. No.: B2900365
CAS No.: 1210365-91-5
M. Wt: 491.02
InChI Key: IWOUOVFWWHFPEN-UHFFFAOYSA-N
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Description

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorothiophene ring, a sulfonyl group, and a piperidine carboxamide moiety. Its intricate molecular architecture makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the chlorothiophene ring: This can be achieved through chlorination of thiophene derivatives.

    Introduction of the sulfonyl group: This step involves sulfonylation reactions, often using reagents like sulfonyl chlorides.

    Synthesis of the piperidine carboxamide moiety: This can be done through amide bond formation reactions, using carboxylic acids and amines under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high specificity, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxylic acid
  • 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxylic acid

Uniqueness

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide stands out due to its complex structure, which includes multiple functional groups and rings. This complexity provides it with unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S2/c23-19-9-10-20(31-19)32(29,30)26-13-11-15(12-14-26)22(28)24-21-17-7-4-8-18(17)25-27(21)16-5-2-1-3-6-16/h1-3,5-6,9-10,15H,4,7-8,11-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOUOVFWWHFPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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